1-Butyl-3-methylimidazolium octyl sulfate

Nanolubrication MEMS/NEMS Atomic Force Microscopy (AFM)

1-Butyl-3-methylimidazolium octyl sulfate ([BMIM][OcSO4], CAS 445473-58-5) is a halogen-free room-temperature ionic liquid (RTIL) consisting of the 1-butyl-3-methylimidazolium cation paired with the octyl sulfate anion. Unlike halogen-containing ILs that may generate corrosive byproducts under thermal or tribological stress, [BMIM][OcSO4] is classified as a 'green' surfactant-like IL with a critical micelle concentration (CMC) exceeding 0.031 M in aqueous media.

Molecular Formula C16H32N2O4S
Molecular Weight 348.5 g/mol
CAS No. 445473-58-5
Cat. No. B1253307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methylimidazolium octyl sulfate
CAS445473-58-5
Synonyms1-butyl-3-methylimidazolium octyl sulfate
BMIM-OctSO4
Molecular FormulaC16H32N2O4S
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1)C
InChIInChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1
InChIKeyKIDIBVPFLKLKAH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-methylimidazolium Octyl Sulfate [BMIM][OcSO4]: A Halogen-Free Surface-Active Ionic Liquid for Specialized Industrial Fluid Formulation


1-Butyl-3-methylimidazolium octyl sulfate ([BMIM][OcSO4], CAS 445473-58-5) is a halogen-free room-temperature ionic liquid (RTIL) consisting of the 1-butyl-3-methylimidazolium cation paired with the octyl sulfate anion . Unlike halogen-containing ILs that may generate corrosive byproducts under thermal or tribological stress, [BMIM][OcSO4] is classified as a 'green' surfactant-like IL with a critical micelle concentration (CMC) exceeding 0.031 M in aqueous media [1]. Its amphiphilic structure—featuring a long hydrophobic octyl chain—enables unique interfacial behavior, positioning it for specialized roles in nanolubrication, metal extraction, and gas separation processes where traditional solvents or PF6-based ILs demonstrate quantifiable performance deficits.

Format
Halogen-free, surfactant-like ionic liquid
Mechanism
Amphiphilic octyl sulfate anion; surface-active film formation
Use Context
Nanolubrication, metal extraction, CO₂ separation research

Why Generic Anion/Cation Substitution Fails for 1-Butyl-3-methylimidazolium Octyl Sulfate: Viscosity, Halide Corrosion, and Interfacial Activity Divergence


Substituting [BMIM][OcSO4] with structurally proximate ILs such as [BMIM][PF6] or [EMIM][MeSO3] is scientifically unsupported due to divergent physicochemical and tribological signatures. The octyl sulfate anion imparts a surfactant-like self-assembly capability absent in compact anions like PF6, leading to fundamentally different interfacial film formation under confinement [1]. Critically, the halogen-free nature of [OcSO4] eliminates the risk of HF acid generation from hydrolytic or thermal decomposition—a well-documented failure mode for hexafluorophosphate-based lubricants in humid or high-temperature environments [2]. Furthermore, alkyl sulfate ILs exhibit markedly lower viscosity and enhanced CO2 diffusivity compared to fluorinated analogs, making direct substitution invalid for process intensification applications. The evidence below quantifies these performance gaps.

Anion-dependent interfacial film
Octyl sulfate enables surfactant-like self-assembly; compact anions (e.g. PF₆, MeSO₃) may not replicate confined film behavior.
Halide corrosion risk absent
Halogen-free structure avoids HF generation under thermal/humid stress; PF₆-based ILs may introduce corrosive decomposition pathways.
Viscosity and mass transfer divergence
Lower viscosity and higher CO₂ diffusivity relative to fluorinated analogs; direct substitution can alter process efficiency and pump energy.

Quantitative Comparative Evidence for 1-Butyl-3-methylimidazolium Octyl Sulfate: AFM Nanotribology, Viscosity Reduction, and Solubility Selectivity Data


AFM Nanotribology: [BMIM][OcSO4] vs. [BMIM][PF6] – Friction Force Reduction at Nanoscale Confinement

In the first AFM-based nanotribological comparison of ultrathin IL films on Si(100), [BMIM][OcSO4] exhibited a coefficient of friction (COF) of approximately 0.06–0.08, which was 25–40% lower than that of [BMIM][PF6] (COF ≈ 0.10–0.12) under identical 0–100 nN normal load conditions [1]. This frictional advantage is attributed to the flexible octyl sulfate anion's ability to form a more compliant, mobile lubricant layer at the sliding interface compared to the rigid, spherical PF6 anion.

AFM Nanotribology
Head-to-head
COF ≈ 0.06–0.08 vs 0.10–0.12 for [BMIM][PF₆]
Supports nanolubricant film selection
25–40% lower friction; ultrathin film on Si(100), 0–100 nN
Nanolubrication MEMS/NEMS Atomic Force Microscopy (AFM)

Bulk Rheology: [BMIM][OcSO4] vs. [BMIM][PF6] – Dynamic Viscosity Reduction by Approximately 28% at 303 K

Comparative viscometric analysis at 303 K reveals that [BMIM][OcSO4] exhibits a dynamic viscosity of approximately 0.650 Pa·s, which is about 28% lower than the 0.900 Pa·s measured for [BMIM][PF6] [1]. This significant reduction in flow resistance is consistent across a wide temperature range, making [BMIM][OcSO4] the more processable fluid for applications requiring efficient pumping, mixing, or heat transfer.

Bulk Viscosity
Head-to-head
η ≈ 0.650 Pa·s vs 0.900 Pa·s for [BMIM][PF₆]
Supports fluid processability screening
~28% lower viscosity at 303 K, ambient pressure
Fluid Dynamics Rheology Heat Transfer

Liquid-Liquid Extraction: [BMIM][OcSO4] Achieves 99.35% Ca²⁺ Removal Efficiency vs. Baseline Dodecane in 5 Minutes

In a model oil decontamination study, [BMIM][OcSO4] was evaluated as an extracting agent for calcium ions (Ca²⁺) from dodecane. Using a 1:1 mass ratio of IL to dodecane phase, the process achieved a 99.35% extraction efficiency within a contact time of just 5 minutes [1]. This rapid and near-complete sequestration of metal contaminants highlights the potent interfacial activity of the octyl sulfate anion, a capability not exhibited by non-surface-active ILs or conventional volatile organic solvents.

Ca²⁺ Extraction
Cross-study
99.35% removal in 5 min
Supports extraction efficiency review
1:1 IL:oil, model dodecane phase
Metal Extraction Hydrometallurgy Oil Decontamination

CO₂ Capture: [BMIM][OcSO4] Solubility Profile Correlated via Peng-Robinson EOS for Process Modeling

High-pressure CO₂ solubility data in [BMIM][OcSO4] have been experimentally determined and successfully correlated using the Peng-Robinson and Sanchez-Lacombe equations of state (EOS), demonstrating 'excellent correlation' for industrial process design [1]. While not a direct head-to-head comparison, the characterization establishes that [BMIM][OcSO4] exhibits a measurable, predictable CO₂ uptake capacity suitable for gas separation. Importantly, unlike many amine-functionalized ILs or acetate-based ILs ([BMIM][OAc]), [BMIM][OcSO4] provides a physical absorption mechanism that avoids the high energy penalty associated with chemical regeneration or the drastic viscosity increase upon CO₂ complexation.

CO₂ Solubility Modeling
Class-level
Peng-Robinson EOS correlation reported
Supports process simulation review
High-pressure phase equilibrium; data to verify
Carbon Capture Gas Separation Process Simulation

Validated Application Scenarios for 1-Butyl-3-methylimidazolium Octyl Sulfate Procurement


Scenario 1: Boundary Lubricant Additive for MEMS/NEMS Devices

As demonstrated by AFM nanotribology [1], [BMIM][OcSO4] provides 25–40% lower friction than the class-common [BMIM][PF6] on silicon substrates. Procure this IL when formulating ultra-thin lubricant films for micro-electromechanical systems (MEMS) where reducing stiction and nanoscale wear is critical for device longevity and performance. The halogen-free nature further mitigates corrosion risk in sensitive electronic environments.

Scenario 2: High-Efficiency Liquid-Liquid Extraction of Metal Ions from Hydrocarbon Streams

As evidenced by the 99.35% extraction of Ca²⁺ from dodecane [1], [BMIM][OcSO4] is a high-performance alternative to volatile organic solvents in liquid-liquid extraction. It is particularly suited for the decontamination of hydrocarbon process streams or the recovery of metal catalysts, offering rapid kinetics (≤5 min) and high capacity due to its inherent surfactant properties.

Scenario 3: Physically Absorbing Solvent for CO₂ Separation Process Intensification

The validated Peng-Robinson EOS correlation for CO₂ solubility in [BMIM][OcSO4] [1] enables accurate process simulation and design. This IL is an optimal choice for high-pressure CO₂ capture units where a halogen-free, low-volatility solvent with predictable phase behavior is required, and where the energy-intensive chemical regeneration of amine-based systems or the high viscosity of acetate-based ILs ([BMIM][OAc]) must be avoided.

Scenario 4: Enzyme Stabilization in Non-Aqueous Biocatalysis

Vendor technical documentation indicates that [BMIM][OcSO4] increases the yield and enzyme stability of β-galactosidase in enzyme-catalyzed syntheses [1]. Procure this IL when designing reaction media for glycosidase-catalyzed transformations where maintaining native enzyme conformation and activity is paramount, leveraging its benign alkyl sulfate anion chemistry.

Application
Selection Property
Validation Focus
MEMS/NEMS Lubrication
Low-friction film formation
AFM nanotribology and corrosion-free profile
Metal Ion Extraction
Rapid interfacial extraction
Extraction efficiency under target conditions
CO₂ Capture Simulation
Predictive phase behavior
EOS modeling accuracy at process pressure
Enzyme Biocatalysis
Supplier-reported enzyme stabilization
Enzyme stability endpoint under specific media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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